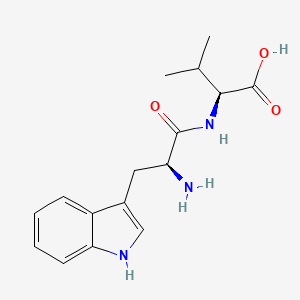

H-Trp-Val-OH

Overview

Description

The compound “L-tryptophan-L-valine” is a dipeptide composed of the amino acids tryptophan and valine. It is known for its biological activity and potential therapeutic applications, particularly in the field of antihypertensive treatments. This dipeptide exhibits unique structural and functional properties due to the presence of both tryptophan and valine residues.

Scientific Research Applications

L-tryptophan-L-valine has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential antihypertensive effects and as a therapeutic agent for cardiovascular diseases.

Industry: Utilized in the development of functional foods and nutraceuticals due to its bioactive properties.

Safety and Hazards

Future Directions

The future directions for research on Trp-val and similar peptides could involve further exploration of their biological activities and potential therapeutic applications . This could include studying their effects on various enzymes, their potential role in disease treatment, and their interaction with transient receptor potential (TRP) channels .

Mechanism of Action

Mode of Action

The mode of action of Trp-val involves its interaction with its targets, the TRP channels. The binding of Trp-val to these channels illustrates the mode of interaction of one of the products of peptide hydrolysis . High-resolution crystallographic refinement indicates that the valyl amino group makes three hydrogen bonds to the enzyme and to solvent .

Biochemical Pathways

Trp-val is involved in several biochemical pathways. Tryptophan (Trp), one of the components of Trp-val, primarily undergoes metabolism through the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Result of Action

The result of Trp-val’s action involves molecular and cellular effects. Elevated dietary Trp, a component of Trp-val, has been shown to have a suppressive effect on aggressive behavior and post-stress plasma cortisol concentrations in vertebrates . These effects are believed to be mediated by the brain serotonergic system .

Action Environment

The action environment of Trp-val involves how environmental factors influence its action, efficacy, and stability. Factors such as acute stress may result in an increase in brain Trp availability .

Biochemical Analysis

Biochemical Properties

Tryptophan, one of the components of Trp-Val, is a key amino acid involved in many biochemical processes. It can form a bond (called cation–π interaction) with positively charged molecules, which is crucial in protein-mediated phase separation . The other component, valine, is a hydrophobic, aliphatic amino acid that contributes to the folded and extended conformations of Trp-Val .

Cellular Effects

The cellular effects of Trp-Val are largely determined by the properties of its constituent amino acids. Tryptophan is involved in the synthesis of proteins, hormones, and vitamins, and its unique indole side chain enables unique biochemical interactions . Valine, on the other hand, is essential for muscle growth and tissue repair .

Molecular Mechanism

The molecular mechanism of Trp-Val involves the unique properties of tryptophan and valine. Tryptophan’s indole side chain can bind to positively charged entities (cations), governing the structure and function of biomolecules . Valine contributes to the stability of proteins by promoting hydrophobic interactions .

Temporal Effects in Laboratory Settings

The stability and long-term effects of Trp-Val on cellular function are likely influenced by the properties of tryptophan and valine .

Dosage Effects in Animal Models

Both tryptophan and valine are essential amino acids, and their levels need to be carefully regulated to prevent adverse effects .

Metabolic Pathways

Tryptophan and valine, the components of Trp-Val, are involved in several metabolic pathways. Tryptophan is a precursor to serotonin and melatonin, while valine is involved in glucose metabolism .

Transport and Distribution

The transport and distribution of Trp-Val within cells and tissues are likely facilitated by amino acid transporters. These transporters recognize and bind to Trp-Val, allowing it to cross cell membranes .

Subcellular Localization

The subcellular localization of Trp-Val is likely influenced by the properties of tryptophan and valine. Tryptophan, with its unique indole side chain, may interact with various cellular compartments, while valine, being hydrophobic, may preferentially localize to hydrophobic environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-tryptophan-L-valine can be achieved through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to yield the final dipeptide.

Industrial Production Methods

In an industrial setting, the production of L-tryptophan-L-valine can be scaled up using automated peptide synthesizers. These machines allow for the efficient and high-throughput synthesis of peptides by automating the addition of amino acids and the removal of protecting groups. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized dipeptide to ensure its purity and quality.

Chemical Reactions Analysis

Types of Reactions

L-tryptophan-L-valine undergoes various chemical reactions, including:

Oxidation: The indole ring of tryptophan can be oxidized to form products such as kynurenine.

Reduction: The carbonyl group in the peptide bond can be reduced to form secondary amines.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Kynurenine and other oxidized derivatives.

Reduction: Secondary amines and reduced peptide derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

L-valyl-L-tryptophan: Another dipeptide with similar antihypertensive properties.

L-tryptophan-L-isoleucine: A dipeptide with potential bioactive properties.

L-tryptophan-L-leucine: Known for its role in protein synthesis and muscle growth.

Uniqueness

L-tryptophan-L-valine is unique due to its specific combination of tryptophan and valine, which imparts distinct structural and functional characteristics. Its ability to inhibit ACE and its potential therapeutic applications in cardiovascular health make it a compound of significant interest in scientific research and industry.

Properties

IUPAC Name |

2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-9(2)14(16(21)22)19-15(20)12(17)7-10-8-18-13-6-4-3-5-11(10)13/h3-6,8-9,12,14,18H,7,17H2,1-2H3,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFWZRANSFAJDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600267 | |

| Record name | Tryptophylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tryptophyl-Valine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24613-12-5 | |

| Record name | Tryptophylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

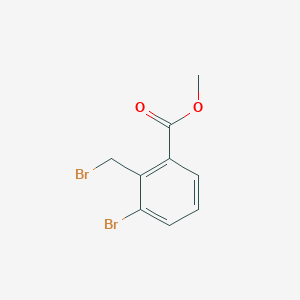

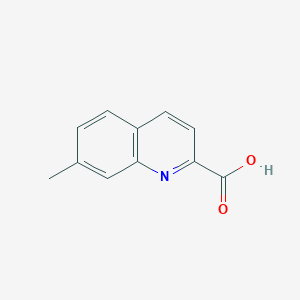

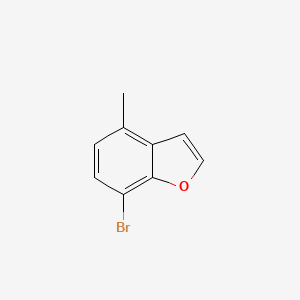

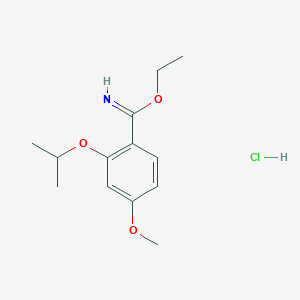

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1591788.png)

![[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1591811.png)